

Application Notes and Protocols: Photothermal Therapy Applications of ICG Derivatives

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Compound of Interest

Compound Name: *Disulfo-ICG-DBCO disodium*

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Introduction

Indocyanine green (ICG), a near-infrared (NIR) dye approved by the Food and Drug Administration (FDA), has garnered significant attention for its application in photothermal therapy (PTT). When irradiated with NIR light (typically around 808 nm), ICG efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of tumor cells.[1][2][3] However, the clinical application of free ICG in PTT is hampered by its poor stability in aqueous solutions, rapid plasma clearance, and non-specific biodistribution.[1][4] To overcome these limitations, various ICG derivatives and nanoformulations have been developed to enhance its photostability, prolong its circulation time, and improve tumor-specific accumulation.[2][4][5]

These "second-generation" ICG-based photothermal agents often involve chemical modification of the ICG molecule or its encapsulation within nanocarriers.[2] Such strategies not only improve the physicochemical properties of ICG but also enable the integration of targeting moieties for active tumor recognition and the co-delivery of other therapeutic agents

for synergistic therapies.[1][2][6] This document provides detailed application notes and experimental protocols for utilizing ICG derivatives in photothermal therapy research.

ICG Derivatives and Formulations for PTT

A variety of strategies have been employed to enhance the PTT efficacy of ICG. These can be broadly categorized as follows:

- **Nanoparticle Encapsulation:** Encapsulating ICG within nanoparticles (NPs) is a common approach to improve its stability and pharmacokinetic profile.[2][5] Various materials, including polymers, liposomes, hydrogels, and inorganic nanoparticles, have been used for this purpose.[2][7]
 - **Polymer-based NPs:** Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(styrene-co-maleic anhydride) (PSMA) can encapsulate ICG, protecting it from degradation and facilitating controlled release.[2][5]
 - **Liposomes:** Lipid-based vesicles can encapsulate hydrophilic ICG in their aqueous core, improving its stability and biocompatibility.[2]
 - **Hydrogels:** Three-dimensional polymer networks can incorporate ICG, allowing for localized and sustained release at the tumor site.[7]
- **Chemical Modification and Conjugation:** Covalently modifying the ICG molecule or conjugating it to targeting ligands can enhance its tumor-targeting ability and cellular uptake.
 - **Targeting Ligands:** Conjugating ICG with molecules like RGD peptides or folic acid (FA) allows for active targeting of cancer cells that overexpress specific receptors (e.g., integrins and folate receptors, respectively).[1][6]
 - **Albumin-Binding Moieties:** Modification with albumin-binding molecules like 4-(p-iodophenyl)butyric acid (IBA) can extend the plasma half-life of ICG by promoting its binding to circulating albumin.[1]
- **J-Aggregates:** Under certain conditions, ICG molecules can self-assemble into J-aggregates, which exhibit a red-shifted and intensified absorption peak, leading to enhanced photothermal conversion efficiency.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on ICG derivatives for PTT, providing a comparative overview of their performance.

ICG Derivative/Formulation	Concentration	Laser Wavelength (nm)	Laser Power Density (W/cm ²)	Max Temperature (°C)	Photothermal Conversion Efficiency (%)	Cell Line	Cell Viability (%)	Reference
ICG-ER	160 µg/mL	808	1.5	65	Not Reported	4T1	Not Reported	[6]
ICG-IBA-RGD + HSA	100 µg/mL	808	Not Reported	Not Reported	Not Reported	4T1	Significantly Reduced	[1]
ICG-IBA-RGD + HSA	200 µg/mL	808	Not Reported	Not Reported	Not Reported	4T1	~0	[1]
WP5>ICG	200 µg/mL	808	1	>45	Not Reported	HeLa	<20	[9][10]
HA/CMCS@1+ICG	Not Reported	808	Not Reported	$\Delta T = 22.3$	42.3	NSCLC cells	Significantly Reduced	[11]
ICG@P SMA NPs	50 µg/mL	808	0.9	Not Reported	Not Reported	HeLa	~30	[5]
ICG@C OF NPs	Not Reported	808	Not Reported	Not Reported	56.7	4T1	Significantly Reduced	[12]

ICGCD S	Not Reporte d	Not Reporte d	Not Reporte d	Not Reporte d	~75 (50% improve ment)	Not Reporte d	Not Reporte d	[13]
ICG-II (dimer)	Not Reporte d	Not Reporte d	Not Reporte d	Not Reporte d	90	Not Reporte d	Not Reporte d	[14]

Experimental Protocols

This section provides detailed protocols for key experiments in the evaluation of ICG derivatives for photothermal therapy.

Protocol 1: In Vitro Photothermal Effect

Objective: To evaluate the photothermal performance of ICG derivatives in solution.

Materials:

- ICG derivative solution at various concentrations (e.g., 10, 20, 40, 80, 160 $\mu\text{g}/\text{mL}$)[6]
- Phosphate-buffered saline (PBS) or deionized water as a control
- 96-well plate or quartz cuvette[6][9]
- 808 nm NIR laser[6][9]
- Infrared (IR) thermal imaging camera

Procedure:

- Add 200 μL of the ICG derivative solution at different concentrations to separate wells of a 96-well plate. Use PBS or deionized water as a negative control.
- Position the 808 nm laser to irradiate the center of a well.
- Set the laser power density (e.g., 1.0 or 1.5 W/cm^2).[6][9]

- Simultaneously start the laser irradiation and the recording with the IR thermal imaging camera.
- Record the temperature change over a specific period (e.g., 400 seconds).[6]
- Analyze the thermal images and plot the temperature change as a function of time for each concentration.

Protocol 2: In Vitro Cellular Uptake

Objective: To assess the targeting ability and cellular internalization of ICG derivatives.

Materials:

- Cancer cell line (e.g., 4T1, HeLa, U87)[5][6][15]
- Cell culture medium and supplements
- ICG derivative and free ICG
- Confocal laser scanning microscope (CLSM)
- Flow cytometer
- DAPI (for nuclear staining)

Procedure:

- Seed the cancer cells in a suitable culture vessel (e.g., confocal dish for CLSM, 6-well plate for flow cytometry) and allow them to adhere overnight.
- Incubate the cells with the ICG derivative or free ICG at a specific concentration for a defined period (e.g., 4 hours).[15]
- For CLSM:
 - Wash the cells three times with PBS to remove any unbound ICG derivative.[9]
 - Stain the cell nuclei with DAPI according to the manufacturer's protocol.

- Observe the cells under the CLSM to visualize the intracellular localization of the ICG derivative (red fluorescence).
- For Flow Cytometry:
 - Wash the cells with PBS and detach them using trypsin.
 - Resuspend the cells in PBS.
 - Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the cellular uptake.

Protocol 3: In Vitro Photothermal Cytotoxicity Assay

Objective: To evaluate the efficacy of ICG derivative-mediated PTT in killing cancer cells.

Materials:

- Cancer cell line
- ICG derivative
- 96-well plates
- 808 nm NIR laser
- Live/Dead cell staining kit (e.g., Calcein-AM/Propidium Iodide)[[16](#)]
- MTT assay kit

Procedure:

- Seed the cells in a 96-well plate and incubate overnight.
- Treat the cells with different concentrations of the ICG derivative for a specific duration.
- Divide the wells into four groups:
 - Group 1: Control (no treatment)

- Group 2: ICG derivative only (no laser)
- Group 3: Laser only
- Group 4: ICG derivative + Laser
- For Group 4, irradiate the wells with the 808 nm laser at a specific power density and duration (e.g., 1.5 W/cm² for 10 minutes).[6]
- After irradiation, incubate the cells for a further 24 hours.
- Assess cell viability using either a Live/Dead staining kit or an MTT assay.
 - Live/Dead Staining: Stain the cells with Calcein-AM (green, live cells) and Propidium Iodide (red, dead cells) and visualize them under a fluorescence microscope.[16]
 - MTT Assay: Follow the manufacturer's protocol to quantify the percentage of viable cells.

Protocol 4: In Vivo Photothermal Therapy

Objective: To assess the anti-tumor efficacy of ICG derivative-mediated PTT in a preclinical animal model.

Materials:

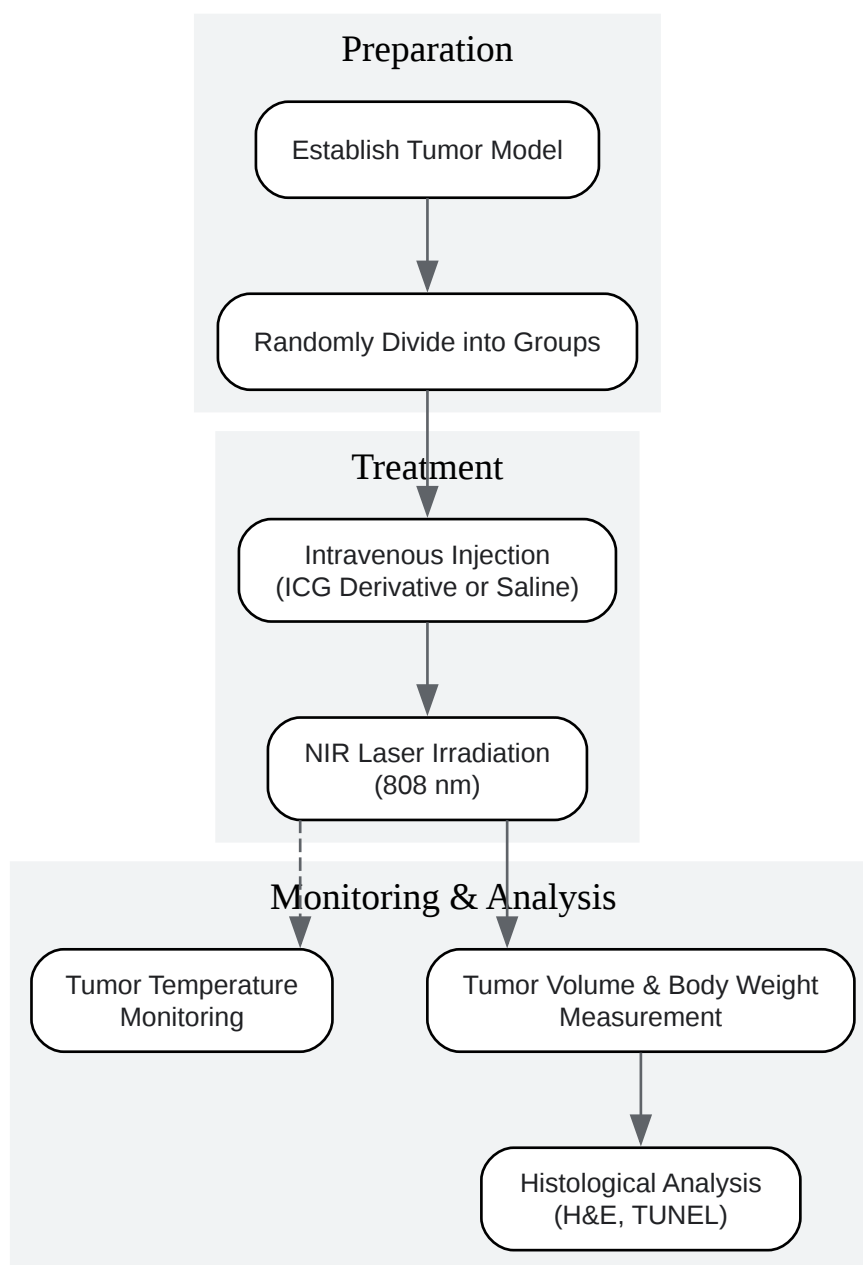
- Tumor-bearing mice (e.g., 4T1 tumor-bearing BALB/c mice)[17]
- ICG derivative solution
- Normal saline
- 808 nm NIR laser
- IR thermal imaging camera
- Calipers for tumor measurement

Procedure:

- When the tumors reach a certain volume, randomly divide the mice into four groups:
 - Group 1: Saline injection
 - Group 2: ICG derivative injection only
 - Group 3: Saline injection + Laser irradiation
 - Group 4: ICG derivative injection + Laser irradiation[6]
- Intravenously inject the mice with either normal saline or the ICG derivative solution (e.g., 100 μ L of 0.35 mg/mL ICG-ER).[6]
- At the time of peak tumor accumulation (determined from biodistribution studies, e.g., 42 hours for ICG-ER), irradiate the tumor site of mice in Groups 3 and 4 with the 808 nm laser (e.g., 1.5 W/cm² for 10 minutes).[6]
- During irradiation, monitor the temperature of the tumor surface using an IR thermal imaging camera.[6]
- Monitor the tumor volume and body weight of the mice every few days for a specified period (e.g., 16 days).[6]
- At the end of the experiment, euthanize the mice and excise the tumors for histological analysis (e.g., H&E, TUNEL staining) to assess tissue necrosis and apoptosis.[17]

Visualization of Workflows and Pathways

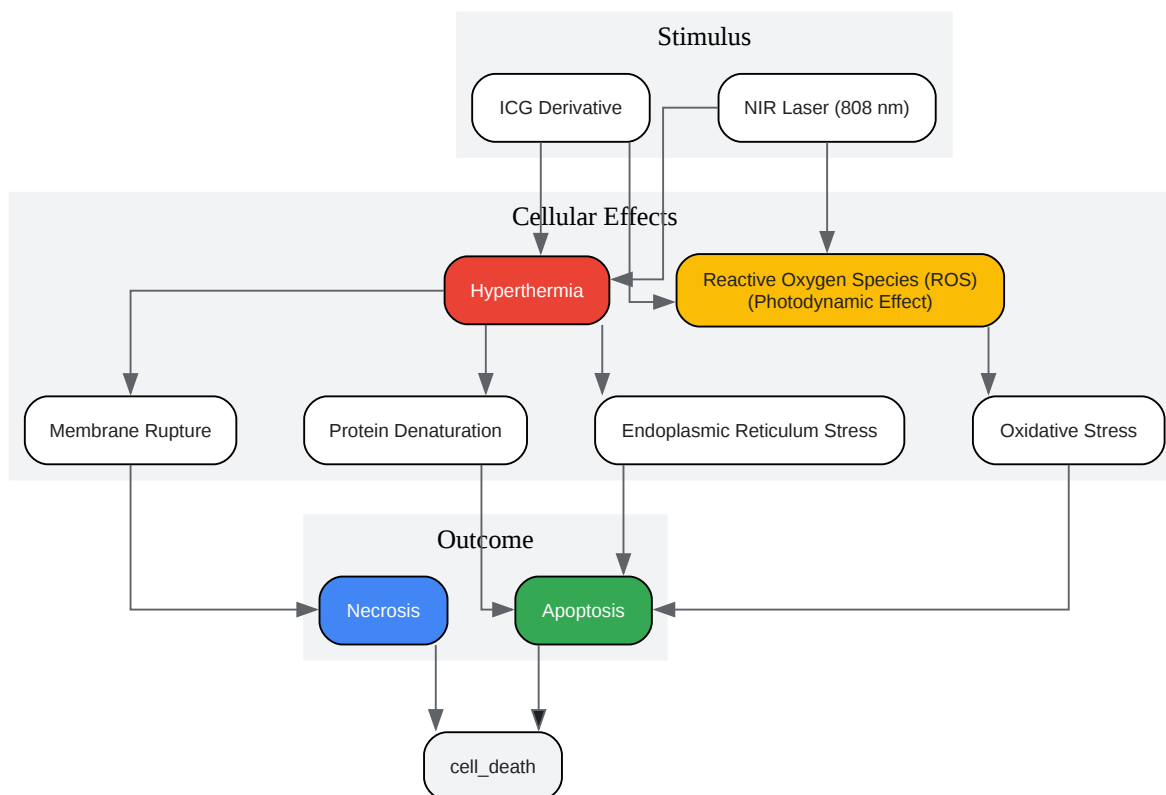
Experimental Workflow for In Vivo PTT



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Caption: Workflow for in vivo photothermal therapy experiments.

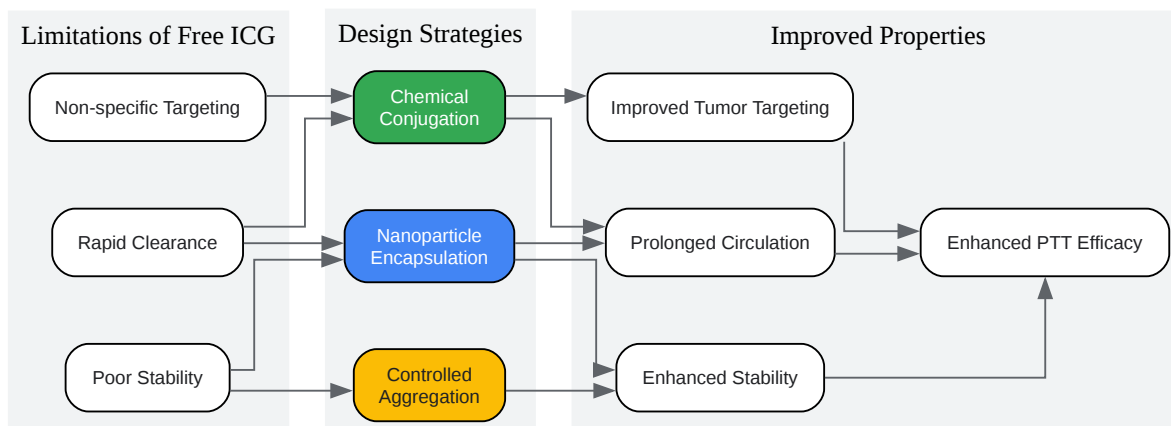
Signaling Pathway for PTT-Induced Cell Death



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Caption: PTT-induced cell death signaling pathways.

Logical Relationship of ICG Derivative Design



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Caption: Design logic for ICG derivatives in PTT.

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